molecular formula C7H2Cl3NO B8471082 3,4,5-Trichlorophenylisocyanate

3,4,5-Trichlorophenylisocyanate

Cat. No.: B8471082
M. Wt: 222.5 g/mol
InChI Key: GLCIMEOOSALMQT-UHFFFAOYSA-N
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Description

The electron-withdrawing chlorine groups enhance its reactivity as an electrophile, making it valuable in synthesizing ureas, carbamates, and other derivatives for agrochemical, pharmaceutical, or polymer applications. Its structural rigidity and high electrophilicity distinguish it from simpler phenylisocyanates. While direct physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, its behavior can be inferred through comparisons with structurally similar isocyanates discussed below.

Properties

Molecular Formula

C7H2Cl3NO

Molecular Weight

222.5 g/mol

IUPAC Name

1,2,3-trichloro-5-isocyanatobenzene

InChI

InChI=1S/C7H2Cl3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H

InChI Key

GLCIMEOOSALMQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4,5-Trichlorophenylisocyanate with five structurally or functionally related aromatic isocyanates and derivatives, focusing on substituent effects, reactivity, and safety profiles.

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties (from evidence)
3,4,5-Trichlorophenylisocyanate 3-Cl, 4-Cl, 5-Cl C₇H₂Cl₃NO Isocyanate (-NCO) High electrophilicity (inferred)
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate 3-Cl, 5-Cl, 4-OCH₂CF₃ C₈H₅Cl₂F₄NO Isocyanate (-NCO) Boiling point: 230–231°C; Density: 1.393 g/mL
2-Chloro-5-(trifluoromethyl)phenyl isocyanate 2-Cl, 5-CF₃ C₈H₃ClF₃NO Isocyanate (-NCO) High purity (>98%); Used in research-scale synthesis
(3,4,5-Trimethoxyphenyl)acetonitrile 3-OCH₃, 4-OCH₃, 5-OCH₃ C₁₁H₁₃NO₃ Nitrile (-CN) Acute toxicity (oral LD₅₀: H302); Irritant (H315, H319)
Gallic acid (3,4,5-trihydroxybenzoic acid) 3-OH, 4-OH, 5-OH C₇H₆O₅ Carboxylic acid, hydroxyl Pharmacokinetic relevance (antioxidant properties)


Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: 3,4,5-Trichlorophenylisocyanate’s three chlorine atoms create a strong electron-withdrawing effect, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols). In contrast, (3,4,5-Trimethoxyphenyl)acetonitrile’s methoxy groups are electron-donating, reducing electrophilicity .
  • Boiling Points and Stability: The fluoroethoxy substituent in 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate contributes to a high boiling point (230–231°C) compared to simpler chloro-isocyanates, likely due to increased molecular weight and fluorine-induced polarity .
  • Safety Profiles: Chlorinated isocyanates generally exhibit higher acute toxicity than methoxy- or hydroxy-substituted analogs. For example, (3,4,5-Trimethoxyphenyl)acetonitrile is classified as harmful if swallowed (H302) but lacks the extreme reactivity of isocyanates , whereas 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate requires stringent handling due to inhalation risks .

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